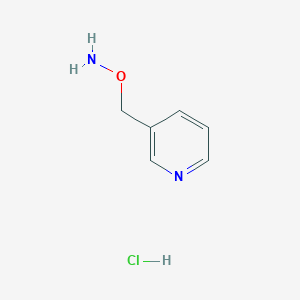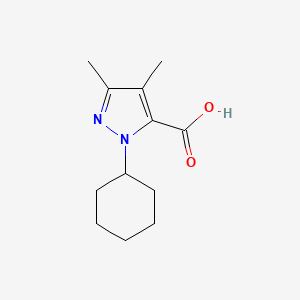
1-cyclohexyl-3,4-dimethyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-3,4-dimethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1-cyclohexyl-3,4-dimethyl-1H-pyrazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of cyclohexyl hydrazine with 3,4-dimethyl-1H-pyrazole-5-carboxylic acid under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product .
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalytic systems, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-cyclohexyl-3,4-dimethyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole ring are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
1-cyclohexyl-3,4-dimethyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3,4-dimethyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
1-cyclohexyl-3,4-dimethyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
3,4-dimethyl-1H-pyrazole-5-carboxylic acid: Lacks the cyclohexyl group, which may result in different chemical properties and reactivity.
1-cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Similar structure but with different substitution patterns on the pyrazole ring, leading to variations in biological activity and applications.
1-cyclohexyl-3,4-dimethyl-1H-pyrazole-5-carboxamide: Contains an amide group instead of a carboxylic acid, which can affect its solubility and interaction with biological targets.
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-cyclohexyl-4,5-dimethylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H18N2O2/c1-8-9(2)13-14(11(8)12(15)16)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,15,16) |
InChI Key |
ISWUJSSGDADVFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C)C2CCCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


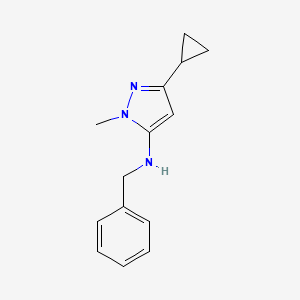
![benzyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11744117.png)

![1-(2-fluoroethyl)-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11744131.png)
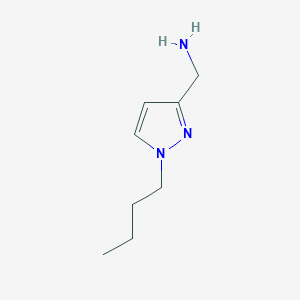
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744146.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11744153.png)
![5-[2-(Dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11744160.png)
![1-(2-fluoroethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11744164.png)
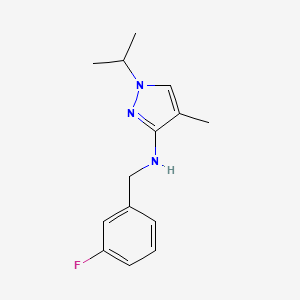
![benzyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11744189.png)
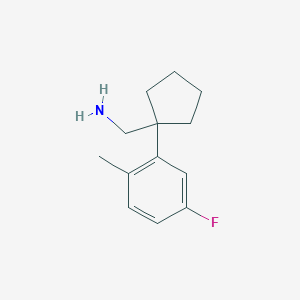
![benzyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11744201.png)
